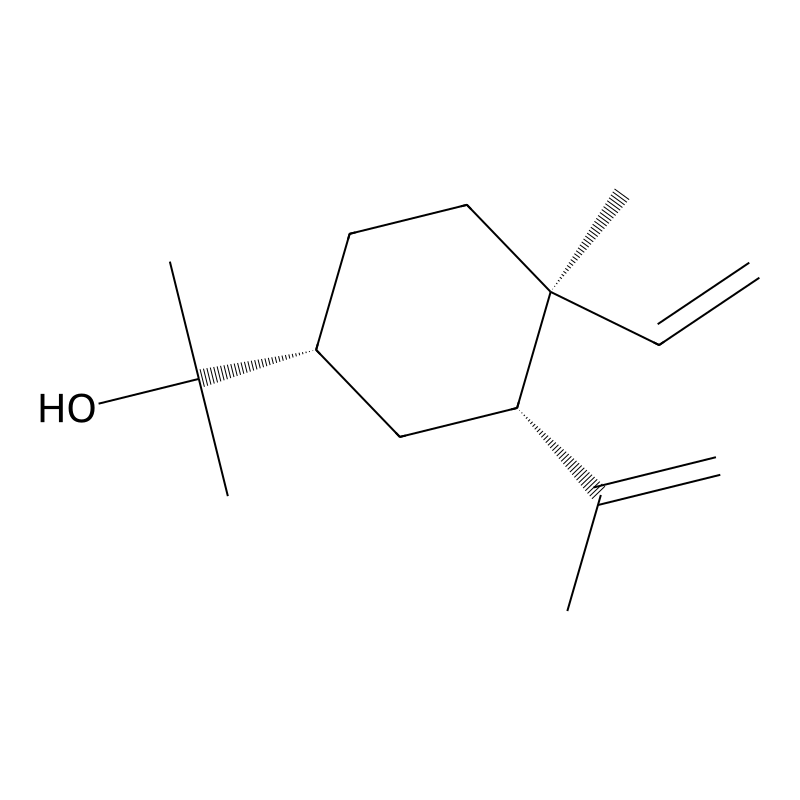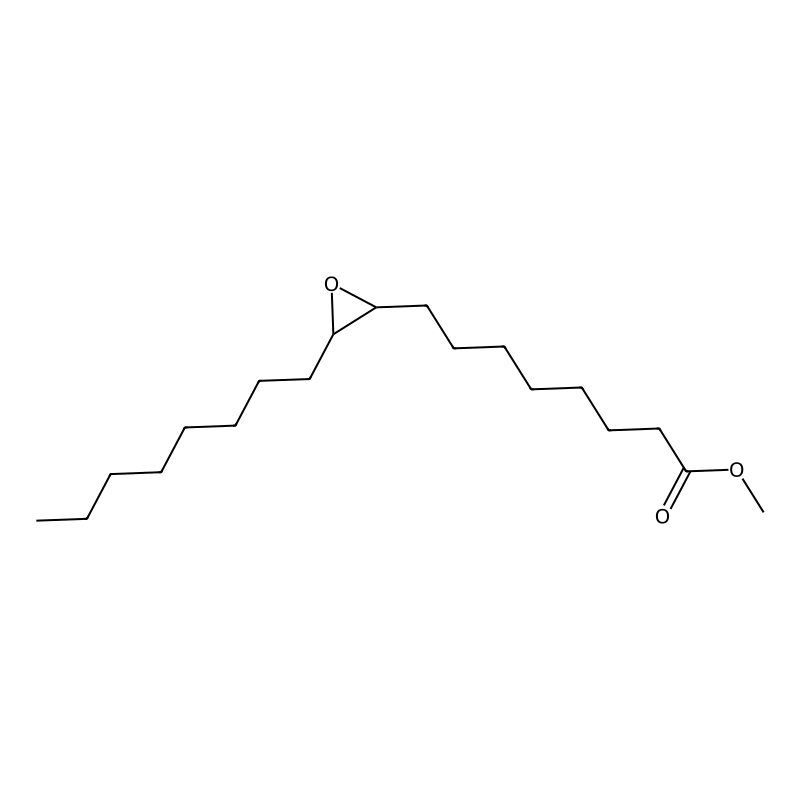methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
![methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]prop...](/img/no-structure.svg)
Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate is a chemical compound belonging to the class of coumarin derivatives. Its molecular formula is C14H14O5, and it has a molecular weight of approximately 278.26 g/mol. The structure features a coumarin moiety, characterized by a benzopyrone framework, which is widely recognized for its diverse biological activities and applications in medicinal chemistry. The compound consists of a methyl ester group attached to a propanoate chain, with a 4-methyl-2-oxo-2H-chromen-7-yl group linked through an ether bond at the second position of the propanoate moiety .
- Ester Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield the corresponding alcohol and carboxylic acid.
- Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, leading to different esters.
- Electrophilic Aromatic Substitution: The aromatic ring of the coumarin structure can participate in electrophilic substitution reactions, allowing for further functionalization at various positions on the ring.
- Reduction Reactions: The carbonyl group in the coumarin structure can be reduced to form alcohols or other functional groups under suitable conditions.
Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate exhibits notable biological activities, primarily due to the presence of the coumarin structure. Research has indicated that compounds within this class possess:
- Antimicrobial Properties: They show significant antibacterial and antifungal activities against various strains, making them potential candidates for pharmaceutical applications .
- Antioxidant Activity: Coumarins are known for their ability to scavenge free radicals, suggesting potential use in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects: Some studies have indicated that certain coumarin derivatives can modulate inflammatory pathways, providing therapeutic benefits in inflammatory conditions.
The synthesis of methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate typically involves several steps:
- Formation of Coumarin Core: The initial step often includes the synthesis of the 4-methylcoumarin framework through condensation reactions involving phenolic compounds and α-carbonyl compounds.
- Esterification: The hydroxyl group on the coumarin is then reacted with propanoic acid or its derivatives under acidic conditions to form the ester linkage.
- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for further applications.
Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate has several applications due to its unique properties:
- Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it a candidate for drug development aimed at treating infections and inflammatory diseases.
- Cosmetics: Due to its antioxidant properties, it can be incorporated into skincare products to enhance skin protection against oxidative damage.
- Agricultural Chemicals: Compounds with similar structures are often explored as natural pesticides or herbicides due to their bioactive properties.
Studies on methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate's interactions with biological systems have revealed:
- Protein Binding: Investigations into how this compound interacts with serum proteins can provide insights into its pharmacokinetics and bioavailability.
- Synergistic Effects: Research has shown that combining this compound with other antimicrobial agents may enhance its efficacy against resistant strains of bacteria.
- Mechanism of Action: Understanding how it affects cellular pathways can elucidate its therapeutic potential and guide further modifications for improved activity.
Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate shares structural similarities with several other coumarin derivatives, each exhibiting unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-[ (4-methyl-2-oxo-2H-chromen-7-yloxy)]propanoate | Ethyl group instead of methyl | Similar antimicrobial activity |
| Methyl 7-hydroxycoumarin | Hydroxyl group at position 7 | Strong antioxidant properties |
| Methyl 6-(trifluoromethyl)coumarin | Trifluoromethyl substituent | Enhanced lipophilicity; potential for drug design |
These compounds highlight the diversity within the coumarin class while emphasizing methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yloxy)]propanoate's unique structural characteristics that may confer distinct biological activities and applications .
Systematic IUPAC Nomenclature and Structural Elucidation
The compound’s IUPAC name, methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate, is derived from its core chromen-2-one scaffold (a bicyclic structure comprising a benzene ring fused to a pyrone moiety). The substituents are systematically numbered:
- A methyl group at position 4 of the chromen ring.
- A 2-oxo functional group at position 2.
- A propanoate ester linked via an ether bond at position 7.
The structural formula (Figure 1) highlights the ester group (-COOCH₃) attached to the propanoic acid backbone and the ether linkage bridging the chromen system.
Table 1: Key Structural Features
| Feature | Position | Functional Group |
|---|---|---|
| Chromen-2-one core | Base | Benzene + pyrone |
| Methyl substituent | C4 | -CH₃ |
| Oxo group | C2 | =O |
| Ether-linked propanoate | C7 | -O-(CH₂)COOCH₃ |
Alternative Designations and Registry Identifiers
This compound is cataloged under multiple identifiers:
- CAS Registry Number: 307546-45-8.
- PubChem CID: 3782756.
- ChEMBL ID: CHEMBL4061563.
- Synonym: Methyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate.
Notably, no EC number has been assigned in the reviewed sources.
Table 2: Registry Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| CAS Number | 307546-45-8 | PubChem |
| PubChem CID | 3782756 | PubChem |
| ChEMBL ID | CHEMBL4061563 | PubChem |
Molecular Formula and Weight Analysis
The molecular formula C₁₄H₁₄O₅ corresponds to a molecular weight of 262.26 g/mol, computed using atomic masses (C: 12.01, H: 1.008, O: 16.00).
Elemental Composition Breakdown:
- Carbon (C): $$ \frac{14 \times 12.01}{262.26} \times 100 = 64.10\% $$
- Hydrogen (H): $$ \frac{14 \times 1.008}{262.26} \times 100 = 5.34\% $$
- Oxygen (O): $$ \frac{5 \times 16.00}{262.26} \times 100 = 30.56\% $$
Table 3: Molecular Weight and Composition
| Component | Quantity | Contribution to Molecular Weight |
|---|---|---|
| Carbon (C₁₄) | 14 atoms | 168.14 g/mol |
| Hydrogen (H₁₄) | 14 atoms | 14.11 g/mol |
| Oxygen (O₅) | 5 atoms | 80.00 g/mol |
| Total | 262.26 g/mol |
Stereochemical Considerations and Isomeric Forms
The compound lacks chiral centers due to the absence of tetrahedral carbon atoms bonded to four distinct substituents. The propanoate side chain at position 7 adopts a planar configuration, stabilized by conjugation with the chromen-2-one system.
Isomeric Possibilities:
- Positional Isomerism: Excluded, as substituent positions are fixed (4-methyl, 7-oxypropanoate).
- Functional Group Isomerism: Unlikely due to the stability of the ester and ketone groups.
No stereoisomers (enantiomers or diastereomers) have been reported for this compound.








